5-Bromo-2-chloro-3-methylbenzoic acid
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Overview
Description
5-Bromo-2-chloro-3-methylbenzoic acid: is an organic compound with the molecular formula C8H6BrClO2 . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methylbenzoic acid typically involves the bromination and chlorination of 3-methylbenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) and sulfuric acid as reagents for the bromination process. The reaction is carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. The use of catalysts and optimized reaction conditions helps in achieving high purity and yield. The final product is often purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or are commonly used.
Oxidation Reactions: Oxidizing agents like can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) are employed
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Formation of alcohols or other reduced derivatives
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-3-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceutical intermediates and specialty chemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzoic acids on biological systems. It is also investigated for its potential therapeutic applications .
Industry: The compound is used in the production of agrochemicals , dyes , and polymers . Its unique chemical properties make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-methylbenzoic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
- 5-Bromo-2-methylbenzoic acid
- 2-Bromo-5-methoxybenzoic acid
- 3-Bromo-5-methylbenzoic acid
- 2-Amino-3-bromo-5-methylbenzoic acid
Comparison: 5-Bromo-2-chloro-3-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual halogenation provides distinct chemical properties, making it more reactive in certain reactions compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-chloro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWZZEKYJDONOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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